2-Ethoxy-1,3-difluorobenzene
Overview
Description
2-Ethoxy-1,3-difluorobenzene is an organic compound with the molecular formula C8H8F2O. It is also known as 2,6-difluorophenyl ethyl ether. This compound is characterized by the presence of two fluorine atoms and an ethoxy group attached to a benzene ring. It is a liquid at room temperature and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-1,3-difluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 2,6-difluorophenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous-flow reactors can enhance the efficiency and yield of the reaction. Additionally, the Halex process, which involves the treatment of dichlorobenzene with a metal fluoride, can also be employed for the synthesis of fluorinated benzene derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1,3-difluorobenzene primarily undergoes electrophilic aromatic substitution reactions. These reactions include halogenation, nitration, and sulfonation. The compound can also participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms .
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfur trioxide or oleum.
Major Products
The major products formed from these reactions include halogenated, nitrated, and sulfonated derivatives of this compound. These derivatives can be further utilized in various chemical syntheses .
Scientific Research Applications
2-Ethoxy-1,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of fluorinated drugs.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1,3-difluorobenzene in chemical reactions involves the formation of a positively charged benzenonium intermediate during electrophilic aromatic substitution. This intermediate is stabilized by the delocalization of electrons in the aromatic ring. The presence of fluorine atoms enhances the reactivity of the compound by withdrawing electron density from the ring, making it more susceptible to electrophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-1,4-difluorobenzene
- 2-Methoxy-1,3-difluorobenzene
- 2-Ethoxy-1,3-dichlorobenzene
Uniqueness
2-Ethoxy-1,3-difluorobenzene is unique due to the specific positioning of the ethoxy group and fluorine atoms on the benzene ring. This arrangement influences its chemical reactivity and physical properties, making it distinct from other similar compounds. The presence of two fluorine atoms enhances its stability and reactivity in various chemical reactions .
Properties
IUPAC Name |
2-ethoxy-1,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGGXGUIXTZGJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591821 | |
Record name | 2-Ethoxy-1,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946078-87-1 | |
Record name | 2-Ethoxy-1,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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